Hydro Idebenone 10'-Carboxylate 1-O-Sulfate Dipotassium Salt
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Overview
Description
Hydro Idebenone 10’-Carboxylate 1-O-Sulfate Dipotassium Salt is a synthetic compound with the molecular formula C19H28K2O9S It is a derivative of idebenone, a synthetic analogue of ubiquinone (Coenzyme Q10), known for its antioxidant properties and role in the electron transport chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydro Idebenone 10’-Carboxylate 1-O-Sulfate Dipotassium Salt involves multiple steps, starting from idebenone. The key steps include:
Carboxylation: Introduction of a carboxyl group at the 10’ position of idebenone.
Sulfation: Addition of a sulfate group at the 1-O position.
Neutralization: Conversion of the sulfate group to its dipotassium salt form.
The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
Hydro Idebenone 10’-Carboxylate 1-O-Sulfate Dipotassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert it back to its original idebenone form.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Scientific Research Applications
Hydro Idebenone 10’-Carboxylate 1-O-Sulfate Dipotassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Explored for its antioxidant properties and potential to protect cells from oxidative damage.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and mitochondrial disorders.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It interacts with the electron transport chain in mitochondria, enhancing ATP production and reducing oxidative stress. The molecular targets include complex III of the mitochondrial electron transport chain, where it facilitates electron transfer and restores cellular energy production.
Comparison with Similar Compounds
Hydro Idebenone 10’-Carboxylate 1-O-Sulfate Dipotassium Salt is unique due to its specific functional groups and dipotassium salt form. Similar compounds include:
Idebenone: The parent compound, known for its antioxidant properties.
Ubiquinone (Coenzyme Q10): A naturally occurring compound with similar antioxidant functions.
Hydro Idebenone 10’-Carboxylate 4-O-Sulfate Dipotassium Salt: Another derivative with a different sulfate group position.
Properties
Molecular Formula |
C19H28K2O9S |
---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
dipotassium;10-(3-hydroxy-4,5-dimethoxy-2-methyl-6-sulfonatooxyphenyl)decanoate |
InChI |
InChI=1S/C19H30O9S.2K/c1-13-14(11-9-7-5-4-6-8-10-12-15(20)21)17(28-29(23,24)25)19(27-3)18(26-2)16(13)22;;/h22H,4-12H2,1-3H3,(H,20,21)(H,23,24,25);;/q;2*+1/p-2 |
InChI Key |
CDYJFTOUVXWUTA-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)OS(=O)(=O)[O-])CCCCCCCCCC(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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